
Ethyl (5-amino-1,2,4-oxadiazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 5-amino-1,2,4-oxadiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Reduced heterocyclic compounds with modified ring structures.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: The compound is explored for its potential use in the development of high-energy materials and as a component in organic electronics
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit enzymes involved in DNA synthesis, leading to anticancer effects . The oxadiazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate can be compared with other oxadiazole derivatives:
Ethyl 2-(5-nitro-1,2,4-oxadiazol-3-yl)acetate: This compound has a nitro group instead of an amino group, which can significantly alter its chemical reactivity and biological activity.
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate: The presence of a methyl group can affect the compound’s steric and electronic properties, leading to different reactivity and applications.
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate: The phenyl group introduces aromaticity, which can enhance the compound’s stability and potential use in materials science.
These comparisons highlight the unique properties of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
3966-96-9 |
|---|---|
Formule moléculaire |
C6H9N3O3 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9) |
Clé InChI |
SECGWPJZMZMZPA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NOC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


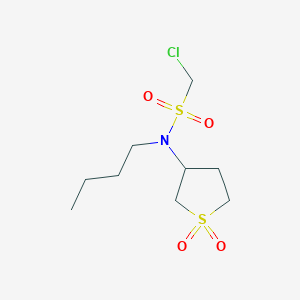

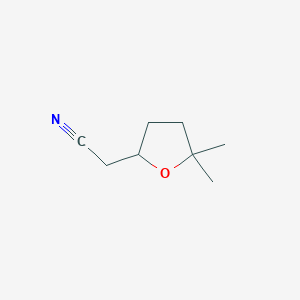
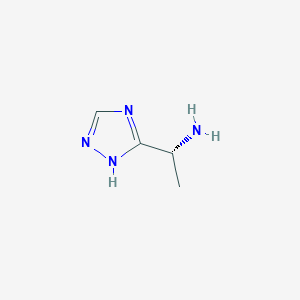

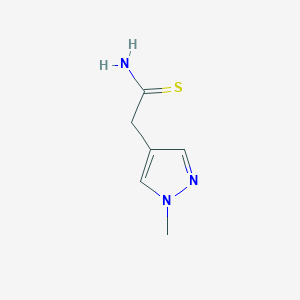
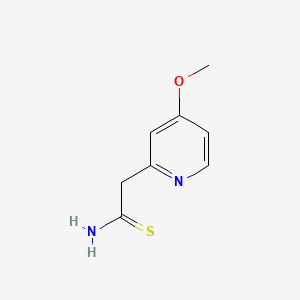



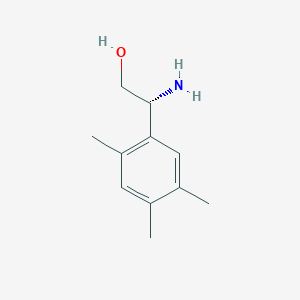
![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

